molecular formula C9H6INO B060794 5-(4-Iodophenyl)isoxazole CAS No. 160377-48-0

5-(4-Iodophenyl)isoxazole

Cat. No.: B060794
CAS No.: 160377-48-0
M. Wt: 271.05 g/mol
InChI Key: TYNWYXFACGRXMG-UHFFFAOYSA-N
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Description

5-(4-Iodophenyl)isoxazole is a high-purity chemical compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. The isoxazole ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active molecules . Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them attractive candidates in therapeutic development . The iodine substituent on the phenyl ring offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling researchers to rapidly generate a diverse library of analogues for structure-activity relationship (SAR) studies. This compound is provided for research use only and is intended for qualified laboratory professionals. It is not for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets and handle the material adhering to all applicable laboratory safety standards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-iodophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNWYXFACGRXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NO2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380023
Record name 5-(4-Iodophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160377-48-0
Record name 5-(4-Iodophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 4 Iodophenyl Isoxazole and Its Derivatives

Regioselective Synthesis of the Isoxazole (B147169) Core with Iodophenyl Substitution

The construction of the 5-(4-iodophenyl)isoxazole scaffold with high regioselectivity is paramount to ensure the correct isomer is formed for subsequent applications. Regioselectivity in this context refers to the specific placement of the 4-iodophenyl group at the C5 position of the isoxazole ring. Several synthetic strategies have been developed to achieve this, with the most prominent being 1,3-dipolar cycloadditions.

The 1,3-dipolar cycloaddition is the most widely employed method for synthesizing the isoxazole ring. nih.govresearchgate.net This reaction, often referred to as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne or an alkene. wikipedia.org To form this compound, the reaction is conducted between a 4-iodoaryl-containing precursor and a suitable reaction partner, leading to the five-membered heterocyclic ring. rsc.org

The regioselective synthesis of this compound via 1,3-dipolar cycloaddition can be approached in two primary ways:

Using a 4-Iodoaryl Nitrile Oxide: In this strategy, the 4-iodophenyl group is part of the 1,3-dipole. The required 4-iodobenzonitrile (B145841) oxide is highly reactive and is typically generated in situ to prevent dimerization into the corresponding furoxan. nsf.govgoogle.com The most common precursors for nitrile oxides are aldoximes and hydroximoyl halides. researchgate.netresearchgate.net

(Z)-N-hydroxy-4-iodobenzimidoyl chloride , a hydroximoyl halide, can be prepared from 4-iodobenzaldehyde. It serves as a stable precursor that, upon treatment with a base like triethylamine, dehydrohalogenates to form 4-iodobenzonitrile oxide. researchgate.netrsc.org This reactive intermediate is then immediately trapped by a dipolarophile, such as a terminal alkyne, to form the isoxazole ring.

4-Iodobenzaldehyde oxime can be oxidized to generate the nitrile oxide. Various oxidizing agents are used, including chloramine-T, N-chlorosuccinimide (NCS), or hypervalent iodine compounds. researchgate.netresearchgate.net

Using a 4-Iodoaryl-containing Dipolarophile: Alternatively, the 4-iodophenyl group can be part of the dipolarophile. In this case, 1-ethynyl-4-iodobenzene (B1340234) is reacted with a generic nitrile oxide. For instance, the reaction between 1-ethynyl-4-iodobenzene and a nitrile oxide generated from an appropriate aldoxime chloride affords the desired this compound. pku.edu.cnresearchgate.net

The reactivity of these precursors is crucial for a successful synthesis. Nitrile oxides are highly dipolar, which explains their high reactivity towards the multiple bonds in dipolarophiles. google.com The choice between these two routes often depends on the availability and stability of the starting materials.

Table 1: Selected Precursors and Conditions for 1,3-Dipolar Cycloaddition
1,3-Dipole PrecursorDipolarophileConditionsProductYieldReference
(Z)-N-hydroxy-4-iodobenzimidoyl chloride1-Ethynyl-4-(trifluoromethyl)benzeneTriethylamine, Solvent3-(4-Iodophenyl)-5-(4-(trifluoromethyl)phenyl)isoxazole85% rsc.org
4-Iodobenzaldehyde OximeTerminal AlkynesN-Chlorosuccinimide (NCS), Base3,5-Disubstituted IsoxazolesModerate to Good researchgate.netresearchgate.net
Aldoxime1-Ethynyl-2-iodobenzene (B1626200)Base, Solvent5-(2-Iodophenyl)isoxazoleGood pku.edu.cnresearchgate.net

The mechanism of the 1,3-dipolar cycloaddition has been a subject of extensive study. Two primary pathways are considered: a concerted pericyclic mechanism and a stepwise mechanism involving a diradical intermediate. nih.govmdpi.com

Concerted Pathway: The widely accepted mechanism for the thermal 1,3-dipolar cycloaddition is a concerted [3+2] cycloaddition. nih.govwikipedia.org This pathway involves a single, high-energy transition state where the two new sigma bonds between the dipole and the dipolarophile are formed simultaneously. The reaction is considered pericyclic, proceeding through a cyclic arrangement of six electrons (four from the dipole and two from the dipolarophile). This mechanism explains the high degree of stereospecificity often observed in these reactions, where the stereochemistry of the dipolarophile is retained in the product. wikipedia.org Frontier Molecular Orbital (FMO) theory is often used to explain the regioselectivity, which is determined by the most favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. mdpi.com

Stepwise Pathway: Although less common, a stepwise mechanism involving the formation of a diradical or zwitterionic intermediate has also been proposed. nih.gov This pathway may become relevant in specific cases, such as in photochemical reactions or with reactants that can stabilize a radical or ionic intermediate. However, for the typical synthesis of isoxazoles from nitrile oxides and alkynes, the concerted mechanism is the dominant and accepted model. researchgate.net

While 1,3-dipolar cycloaddition is the classical method, modern organic synthesis has seen the rise of transition metal-catalyzed reactions for heterocycle formation. rsc.orgrsc.org These methods offer alternative pathways that can provide high efficiency and functional group tolerance. Catalysts based on palladium, copper, gold, and rhodium have been employed for isoxazole synthesis. nih.govrsc.org

For instance, palladium-catalyzed annulation of aryl iodides with alkynes is a powerful tool for building fused aromatic systems. pku.edu.cn A relevant example involves the palladium-catalyzed reaction of 5-(2-iodophenyl)isoxazoles with internal alkynes to produce naphthalene-fused isoxazoles. pku.edu.cn While this exemplifies functionalization, similar catalytic principles can be applied to the primary ring formation. For example, a palladium-catalyzed cascade annulation of alkynyl oxime ethers with allyl halides can yield functionalized isoxazoles. organic-chemistry.org Copper catalysts are also widely used, particularly in alkyne-azide cycloadditions (a related click reaction), and have been applied to the synthesis of isoxazoles from nitrile oxides and terminal alkynes. rsc.org

Table 2: Examples of Transition Metal-Catalyzed Isoxazole Synthesis
Catalyst SystemReactantsProduct TypeKey FeatureReference
Pd(OAc)₂, PivOH, DBN5-(2-Iodophenyl)isoxazole, DiphenylacetyleneNaphthalene-fused isoxazoleAnnulation via C-H activation pku.edu.cn
CuI, K₂CO₃Propargyl phenyl ethers, Hydroximoyl chlorideFused isoxazolesIntramolecular cyclization rsc.org
NHC-Pd(II) complexAcetylenic oximes, Aryl iodide, Na₂S₂O₃4-(Organylthio)isoxazolesThree-component reaction mdpi.com
AuCl(IPr), AgOTs2-Alkynone O-methyl oximesFluoroisoxazolesIntramolecular cyclization/fluorination organic-chemistry.org

Concerns about the cost, toxicity, and difficulty in removing residual metals from products have driven the development of metal-free synthetic methods. nih.govrsc.org For isoxazole synthesis, these protocols often still rely on the 1,3-dipolar cycloaddition framework but use organic bases or other reagents to promote the reaction.

A prominent metal-free method involves the use of an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the in situ generation of nitrile oxides from aldoximes in the presence of an oxidant like N-chlorosuccinimide (NCS). researchgate.net This approach provides a simple and efficient route to 3,5-disubstituted isoxazoles. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (DIB), can also be used to generate nitrile oxides from oximes under metal-free conditions. researchgate.netnanobioletters.com These methods are attractive due to their operational simplicity and more environmentally friendly profile compared to some metal-catalyzed alternatives. researchgate.netrsc.org

1,3-Dipolar Cycloaddition Reactions in Isoxazole Annulation

Post-Synthetic Functionalization and Derivatization Strategies on the this compound Scaffold

Once the this compound core is synthesized, the carbon-iodine bond serves as a versatile anchor point for introducing a wide array of functional groups. This is typically achieved through transition metal-catalyzed cross-coupling reactions, which dramatically expand the chemical diversity accessible from this single precursor.

The electron-rich nature of the iodine substituent makes it an excellent leaving group in catalytic cycles. Key derivatization strategies include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form new carbon-carbon bonds. This is used to introduce new aryl or vinyl groups.

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to install alkynyl moieties.

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines, amides, or carbamates to form carbon-nitrogen bonds, a crucial transformation in pharmaceutical chemistry. rsc.org

Halogen Exchange: The iodine can be replaced with other halogens. For example, reaction of an analogous 5-(4-fluorophenyl)isoxazole (B145027) with sodium iodide (NaI) can yield the this compound, demonstrating the interconversion of these halogenated scaffolds.

A study on novel isoxazole-based molecules targeting the Zika virus demonstrated the utility of this scaffold. rsc.org In their work, 3-(4-iodophenyl)-5-(4-(trifluoromethyl)phenyl)isoxazole was subjected to Buchwald-Hartwig amination with various amines, such as pyridine-3-ylmethanamine, to generate a library of derivatized compounds for biological screening. rsc.org This highlights the power of post-synthetic functionalization in drug discovery programs.

Table 3: Post-Synthetic Functionalization of the Iodophenylisoxazole Scaffold
Reaction TypeCoupling PartnerCatalyst SystemProduct Functional GroupReference
Buchwald-Hartwig AminationPyridine-3-ylmethanaminePd catalyst, baseSubstituted Aniline rsc.org
Suzuki-Miyaura CouplingPhenylboronic acidPd(PPh₃)₄, K₂CO₃Biphenyl
Halogen ExchangeSodium Iodide (NaI)N/A (nucleophilic substitution on activated ring)Iodophenyl (from Fluorophenyl)

Cross-Coupling Methodologies at the C-I Bond

The carbon-iodine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of substituents.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck-type)

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the functionalization of aryl halides is well-established. libretexts.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. libretexts.org In the context of this compound, the Suzuki-Miyaura reaction allows for the introduction of various aryl and heteroaryl groups. For instance, the coupling of N-protected 4-iodophenylalanine-linked isoxazoles with arylboronic acids, catalyzed by palladium, efficiently produces biaryl motifs. researchgate.netcqvip.com A specific example involves the reaction of ethyl this compound-3-carboxylate, formed from the corresponding 4-fluorophenyl derivative via halogen exchange, with 4-bromophenylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ to yield ethyl 5-(biphenyl-4-yl)isoxazole-3-carboxylate. Optimized conditions for such couplings often involve the use of microwave irradiation to reduce reaction times. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This methodology has been successfully applied to 4-iodoisoxazoles to introduce alkynyl substituents. nih.gov The reaction is generally carried out under mild, basic conditions. wikipedia.orgyoutube.com While traditionally requiring anhydrous and anaerobic conditions, newer procedures have been developed that are more tolerant of various reaction environments. organic-chemistry.org

Heck-type Reactions: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. uniurb.itclockss.org This palladium-catalyzed process provides a means to introduce alkenyl groups onto the phenyl ring of this compound. nih.gov The reaction typically proceeds via oxidative addition of the aryl iodide to a Pd(0) complex, followed by insertion of the alkene and subsequent β-hydride elimination. ucl.ac.uk

ReactionCatalyst/ReagentsSubstrate ExampleProduct ExampleYieldRef
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃Ethyl this compound-3-carboxylate & 4-bromophenylboronic acidEthyl 5-(biphenyl-4-yl)isoxazole-3-carboxylate91%
SonogashiraPd catalyst, Cu(I) co-catalyst4-Iodoisoxazole derivative & terminal alkyne4-Alkynylisoxazole derivativeGood nih.gov
HeckPd(OAc)₂, P(o-tol)₃, Et₃N4-Iodoisoxazole derivative & styrene (B11656) derivative4-(α-arylvinyl)isoxazole derivative68-74%
Copper-Catalyzed Coupling Transformations

Copper-catalyzed reactions offer a cost-effective alternative to palladium-based methodologies for certain transformations. beilstein-journals.org Copper(I) iodide, in particular, is a common catalyst for C-S bond formation. For example, S-aryl thioacetates can be synthesized by reacting aryl iodides with potassium thioacetate (B1230152) using a CuI/1,10-phenanthroline catalytic system. beilstein-journals.org This methodology can be applied to this compound to introduce sulfur-containing functionalities. Copper catalysis is also integral to the Sonogashira coupling, where it acts as a co-catalyst with palladium. acs.org

Nickel and Other Transition Metal Catalysis in C-I Bond Functionalization

Nickel catalysis has emerged as a powerful tool for C-H activation and cross-coupling reactions. jepss.in Nickel complexes can catalyze the C-N cross-coupling of organoboronic acids with isoxazoles, proceeding through N-O bond cleavage. rsc.org While this specific example doesn't directly involve the C-I bond of this compound, it highlights the potential of nickel catalysis in isoxazole chemistry. Iron-nickel dual catalysis has also been explored for the functionalization of olefins. nih.gov Ruthenium catalysts have been shown to be effective in the reaction between nitrile oxides and haloalkynes to form haloisoxazoles. science.gov

Direct C-H Functionalization of the Isoxazole Ring

Direct C-H functionalization is an atom-economical approach that avoids the pre-functionalization of starting materials. researchgate.net For the isoxazole ring, this strategy allows for the introduction of substituents directly onto the heterocyclic core.

Arylation and Heteroarylation Reactions

Palladium-catalyzed direct C-H arylation of isoxazoles with aryl iodides has been achieved, selectively activating the C-H bond at the 5-position. nih.gov This method provides a route to 5-arylisoxazoles. nih.govsci-hub.se Furthermore, intramolecular C-H arylation has been utilized in the synthesis of trifluoromethylated isoxazoles. nih.gov Research has also demonstrated the ortho-arylation of 3,5-diphenylisoxazole (B109209) with arylboronic acids using palladium catalysis, where the isoxazole ring acts as a directing group. acs.org

Alkenylation and Alkylation Strategies

The direct C-H alkenylation of isoxazoles can be controlled to achieve specific regioselectivity. acs.orgacs.org Palladium catalysis can lead to C-H activation at the distal position of a directing group, while rhodium catalysis can promote activation at the proximal aryl ring. acs.orgmdpi.com This catalyst-controlled selectivity allows for the synthesis of different olefinated isoxazole isomers. mdpi.com For instance, a palladium catalyst can favor electrophilic metalation at the C(4)-H of the isoxazole ring. mdpi.com

Direct C-H alkylation of isoxazoles has also been explored. researchgate.net For example, palladium-catalyzed alkylation of 3,5-diphenylisoxazole with alkylboronic acids has been reported, proceeding through an isoxazole palladacycle intermediate. acs.org

ReactionCatalyst/ReagentsPosition of FunctionalizationProduct TypeRef
Direct C-H ArylationPd(OAc)₂ / ligandC5-position5-Arylisoxazole nih.gov
Direct C-H AlkenylationPd(OAc)₂ / Ag₂CO₃C4-position4-Alkenylisoxazole acs.org
Direct C-H Alkenylation[Cp*RhCl₂]₂ / AgSbF₆Proximal aryl ringortho-Alkenylated aryl-isoxazole acs.org
Direct C-H AlkylationPd(OAc)₂ / p-Benzoquinoneortho-position of phenyl ringortho-Alkyl-substituted 3,5-diphenylisoxazole acs.org

Radical-Mediated Functionalization and Bond Formation

Radical-mediated reactions offer a powerful toolkit for the functionalization of heterocyclic compounds, often proceeding under mild conditions with high functional group tolerance. While direct radical functionalization of this compound is a developing area, established principles of radical chemistry allow for the prediction of several viable synthetic pathways. These methods can be broadly categorized into reactions involving the isoxazole core and those targeting the iodophenyl substituent.

One prominent approach involves the generation of radical species that can add to the isoxazole ring or participate in cascade reactions. For instance, metal-free radical cyclization/dehydrogenation cascades have been developed for the synthesis of 3,5-disubstituted isoxazoles. nih.govrsc.org These reactions often utilize a radical initiator like tert-butyl nitrite (B80452) (TBN) to generate acyl radicals from aldehydes, which then react with alkenes. nih.govrsc.org While typically used for the initial construction of the isoxazole ring, similar radical addition-cyclization strategies could be envisioned for the functionalization of a pre-existing this compound scaffold.

Another relevant strategy is the oxidative cyclization of oxime radicals. beilstein-journals.org These reactions can lead to the formation of isoxazolines and isoxazoles through C-H bond cleavage. beilstein-journals.org The unpaired electron in oxime radicals is delocalized between the oxygen and nitrogen atoms, enabling the formation of both C-O and C-N bonds. beilstein-journals.org This reactivity could potentially be harnessed to introduce new substituents onto the isoxazole ring of this compound.

Furthermore, radical trifluoromethylation has been demonstrated as an effective method for the synthesis of 4-(trifluoromethyl)isoxazoles from α,β-unsaturated carbonyl compounds. organic-chemistry.org This cascade reaction proceeds via a radical pathway and highlights the potential for introducing fluorinated groups, which are of significant interest in medicinal chemistry, onto the isoxazole core.

The iodophenyl group of this compound also presents opportunities for radical-mediated functionalization. The carbon-iodine bond can be homolytically cleaved under photolytic or radical-initiating conditions to generate an aryl radical. This highly reactive intermediate can then participate in a variety of bond-forming reactions, such as addition to double bonds or aromatic substitution, to create a range of derivatives.

Radical Reaction Type Radical Source/Initiator Potential Functionalization Reference
Radical Cascadetert-Butyl Nitrite (TBN)Annulation to the isoxazole ring nih.govrsc.org
Oxidative CyclizationTEMPO, SelectfluorIntroduction of substituents via C-H activation beilstein-journals.org
TrifluoromethylationCF3SO2Na, tBuONOAddition of CF3 group to the isoxazole ring organic-chemistry.org
Aryl Radical FormationPhotolysis/Radical InitiatorsFunctionalization at the 4-position of the phenyl ringN/A

Organometallic Reagent-Mediated Functionalization (e.g., Organomagnesium, Organozinc)

Organometallic reagents are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. The functionalization of this compound can be effectively achieved using organomagnesium (Grignard) and organozinc reagents, primarily through cross-coupling reactions targeting the carbon-iodine bond.

Organomagnesium Reagents (Grignard Reagents):

The 4-iodophenyl moiety of this compound is amenable to the formation of a Grignard reagent through a halogen-metal exchange reaction. Treatment with magnesium metal or, more commonly, with a turbo-Grignard reagent like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), can generate the corresponding organomagnesium species. This powerful nucleophile can then be reacted with a wide array of electrophiles. For example, addition to aldehydes and ketones provides access to secondary and tertiary alcohols, respectively. researchgate.net

Organozinc Reagents:

Organozinc reagents offer a milder and often more functional group-tolerant alternative to Grignard reagents. The iodo-functionalized starting material can be converted to an organozinc reagent via an iodine-zinc exchange reaction. These reagents are particularly valuable in palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling. rsc.org

The Negishi coupling allows for the formation of a new carbon-carbon bond by reacting the organozinc derivative of this compound with various organic halides or triflates. rsc.org This methodology is highly versatile, enabling the introduction of alkyl, alkenyl, alkynyl, aryl, and heteroaryl substituents. The use of specific ligands can influence the efficiency and selectivity of the coupling process. For instance, the use of tris-o-furylphosphine (tfp) as a ligand with a palladium catalyst has been reported for the synthesis of unsymmetrical biaryls. rsc.org

Directed metalation using TMP (2,2,6,6-tetramethylpiperidide) bases, such as TMPZnCl·LiCl, is another powerful strategy for the functionalization of aromatic and heterocyclic systems. uni-muenchen.deuni-muenchen.de This approach allows for the regioselective deprotonation and subsequent zincation of the aromatic ring, creating a nucleophilic site for reaction with electrophiles.

Below is a table summarizing potential functionalization reactions using organometallic reagents:

Organometallic Reagent Formation Method Subsequent Reaction Catalyst/Conditions Product Type Reference
Organomagnesium (Grignard)I/Mg exchangeAddition to carbonylsCeCl3 (for ketones)Secondary/Tertiary Alcohols researchgate.net
OrganozincI/Zn exchangeNegishi Cross-CouplingPd(dba)2/tfp or Ni-catalystBiaryls, Alkylated derivatives rsc.org
OrganozincDirected Metalation (TMPZnCl·LiCl)Reaction with electrophilesN/AFunctionalized aromatics uni-muenchen.deuni-muenchen.de

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanism Studies of Core Formation and Functionalization

The formation of the isoxazole (B147169) ring itself is a well-established process, often involving the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). youtube.com The mechanism proceeds through the initial formation of an imine between the hydroxylamine and one of the carbonyl groups, followed by an intramolecular attack of the hydroxyl group on the second carbonyl. Subsequent dehydration leads to the aromatic isoxazole ring. youtube.com

In the context of 5-(4-Iodophenyl)isoxazole, the synthesis would typically involve a 1,3-dicarbonyl precursor bearing a 4-iodophenyl group. The functionalization of the pre-formed this compound core often involves cross-coupling reactions, where the iodine atom serves as a versatile handle for introducing new substituents. For instance, palladium-catalyzed cross-coupling reactions are commonly employed. acs.org

Recent advancements have also explored electrochemical methods for the assembly of isoxazole motifs. nih.gov These methods can offer high functional group tolerance and operational simplicity. Detailed mechanistic studies of such electrochemical annulations, including isotopic labeling, kinetic studies, and cyclic voltammetry, have provided evidence for radical pathways. nih.gov

Furthermore, multicomponent domino reactions have emerged as a powerful strategy for the rapid construction of complex heterocyclic systems. nih.gov For example, a four-component domino reaction has been developed to assemble 3,5-disubstituted isoxazoles. nih.gov The versatility of the isoxazole core is further highlighted by its ability to undergo late-stage diversification. For instance, the N-O bond within the isoxazole skeleton can be cleaved using a copper catalyst to yield β-aminoketone derivatives. nih.gov

A plausible mechanism for the formation of certain isoxazol-5(4H)-one derivatives involves the initial formation of an intermediate via condensation, which then cyclizes and subsequently undergoes enolization. The final product is then formed through a Knoevenagel condensation. mdpi.com

Ligand and Catalyst Design Principles for Selective Transformations

The selective functionalization of this compound heavily relies on the design of efficient ligands and catalysts. In palladium-catalyzed cross-coupling reactions, the choice of ligand is critical for achieving high yields and selectivity. Ligands can influence the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. For instance, newly designed ligands like N2Phos have enabled the use of ppm levels of palladium catalyst in Suzuki-Miyaura cross-coupling reactions. acs.org

Chiral ligands, such as those derived from N,N'-dioxide scaffolds, can be used in complex with various metals to catalyze asymmetric transformations, leading to products with high diastereo- and enantioselectivities. sigmaaldrich.com The design of these ligands is crucial for creating a specific chiral environment around the metal center, thereby controlling the stereochemical outcome of the reaction.

In the realm of electrochemical synthesis, the design of the electrochemical cell and the choice of electrodes and electrolytes are paramount. User-friendly undivided cell setups are often preferred for their operational simplicity. nih.gov

The development of heterogeneous catalysts, such as amine-functionalized cellulose, offers advantages like easy recovery and reuse, contributing to more sustainable synthetic processes. mdpi.com The design of such catalysts focuses on creating active sites on a solid support that can effectively promote the desired reaction.

Kinetic and Thermodynamic Considerations in Reaction Optimization

The optimization of reactions to synthesize and functionalize this compound requires a thorough understanding of the kinetic and thermodynamic parameters involved. Kinetic studies can help elucidate the reaction mechanism and identify the rate-limiting step. mdpi.com For instance, in the synthesis of some isoxazole derivatives, kinetic analysis has been used to determine the reaction model and kinetic parameters. mdpi.com

Thermodynamic considerations are crucial for determining the feasibility of a reaction and the position of the equilibrium. mdpi.com In some cases, a reaction can be under either kinetic or thermodynamic control, leading to different products. For example, the synthesis of certain substituted furans and pyrazoles from a common precursor can be directed towards the desired product by controlling the reaction conditions to favor either the thermodynamically or kinetically controlled pathway. mdpi.com

The optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, is essential for maximizing the yield and purity of the desired product. For example, in the synthesis of arylideneisoxazol-5-(4H)-ones, it was found that a relatively small amount of catalyst and short reaction times were sufficient. researchgate.net

The table below summarizes key kinetic and thermodynamic parameters that are often considered in reaction optimization.

ParameterDescriptionRelevance to this compound Synthesis
Activation Energy (Ea) The minimum energy required for a reaction to occur.A lower Ea, often achieved through catalysis, leads to a faster reaction rate.
Rate Constant (k) A proportionality constant that relates the rate of a reaction to the concentration of reactants.Determining k helps in predicting reaction times and optimizing throughput.
Enthalpy of Reaction (ΔH) The heat absorbed or released during a reaction.An exothermic reaction (negative ΔH) is thermodynamically favorable.
Entropy of Reaction (ΔS) The change in disorder or randomness during a reaction.An increase in entropy (positive ΔS) contributes to the spontaneity of a reaction.
Gibbs Free Energy (ΔG) A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.A negative ΔG indicates a spontaneous reaction.

Role of Halogen Bonding in Catalytic Processes

Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, has emerged as a significant factor in catalysis. d-nb.inforsc.org In the context of this compound, the iodine atom can act as a halogen bond donor, influencing the reactivity of the molecule and the course of a reaction.

In solution, diaryliodonium salts, which feature a hypervalent iodine atom, have been established as powerful halogen-bond donors and have been used as catalysts in various organic reactions. beilstein-journals.orgresearchgate.net The catalytic activity of these compounds is based on the halogen bonding interaction between the electrophilic iodine atom and a Lewis basic substrate. researchgate.net The design of cyclic diaryliodonium salts, such as iodoloisoxazolium salts, has led to even stronger halogen bond donors with enhanced catalytic activity. beilstein-journals.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the role of halogen bonding in catalytic mechanisms. rsc.org For instance, in the iso-Nazarov cyclization reaction, halogen bonding has been shown to promote charge accumulation on the carbonyl oxygen atom, thereby decreasing the activation energy of the reaction. rsc.org The catalytic activity of the halogen bond donor was found to increase with increasing electrophilicity of the halogen atom. rsc.org

The table below provides examples of how halogen bonding can influence catalytic processes relevant to the chemistry of this compound.

Catalytic ProcessRole of Halogen BondingExample
Activation of Electrophiles The iodine atom of this compound can form a halogen bond with a Lewis basic site on a substrate, increasing its electrophilicity.Activation of a carbonyl group for nucleophilic attack.
Anion Recognition The electrophilic iodine can bind to anions, facilitating their abstraction and promoting reactions that proceed through cationic intermediates.Halide abstraction in solvolysis reactions. researchgate.net
Supramolecular Assembly Halogen bonding can direct the assembly of molecules in the solid state, influencing crystal packing and reactivity. d-nb.infoFormation of co-crystals with specific orientations.
Transition State Stabilization Halogen bonding can stabilize the transition state of a reaction, thereby lowering the activation energy.Stabilization of the transition state in a Diels-Alder reaction. researchgate.net

Advanced Applications in Medicinal Chemistry and Biological Sciences Research

The 5-(4-Iodophenyl)isoxazole Framework in Drug Discovery Research

The unique structural features of the this compound core make it an attractive starting point for the synthesis of bioactive molecules. nih.gov Its utility as a versatile building block has been widely exploited in the creation of more complex and biologically potent compounds. researchgate.net

Design Rationale for Isoxazole-Based Bioactive Compounds

The design of bioactive compounds based on the isoxazole (B147169) framework is often guided by the principle of molecular hybridization, which involves combining pharmacophore groups from two or more molecules with known activity to create new, effective agents. mdpi.com The isoxazole ring itself is a key pharmacophore for the antibacterial activity of several established drugs. mdpi.com

The rationale for using isoxazoles in drug design is multifaceted:

Versatility as Synthetic Intermediates: Isoxazoles and their derivatives are highly valued as building blocks in organic synthesis, allowing for the creation of a diverse range of complex molecules. researchgate.netresearchgate.net

Inherent Biological Activity: The isoxazole nucleus can readily bind to various biological systems, including enzymes and receptors, through non-covalent interactions. researchgate.net

Structural Modifications: The isoxazole ring can be readily modified by connecting it with other aromatic, heteroaromatic, or non-aromatic rings, or by substitution with different alkyl groups, allowing for the fine-tuning of its biological activity. nih.gov

The presence of an iodine atom at the para-position of the phenyl ring in this compound is a deliberate design choice. Halogen atoms, particularly iodine, can participate in halogen bonding, a type of non-covalent interaction that can significantly influence molecular recognition and binding affinity. In some instances, cyclic five-membered iodolium compounds, which can be formed from iodinated precursors, have been shown to be strong Lewis acids, a property that can be exploited in catalysis and molecular activation. nih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Analysis of Related Iodinated Isoxazoles

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For iodinated isoxazoles, SAR studies have revealed that the nature and position of substituents on both the isoxazole and phenyl rings significantly impact their biological activity.

For instance, in a series of iodinated-4-aryloxymethyl-coumarins, the position of the iodine atom on the phenoxy moiety was found to play an important role in enhancing anti-cancer activity. researchgate.net Specifically, changing the position of the iodine atom from the second to the third, and then to the fourth position, led to an increase in activity. researchgate.net This highlights the importance of the spatial arrangement of the iodine atom for biological efficacy.

Furthermore, SAR studies on other isoxazole derivatives have shown that the presence of electron-withdrawing groups, such as trifluoro and chloro, can increase antimicrobial activity to a greater extent. nih.gov The substituents on the isoxazole moiety play a vital role in complex formation, especially when functional groups are present. nih.gov

Molecular Target Identification and Engagement Studies

Identifying the molecular targets of bioactive compounds is a critical step in understanding their mechanism of action. For isoxazole-based compounds, a variety of molecular targets have been identified, contributing to their diverse pharmacological effects.

In the context of cancer research, isoxazole-based molecules have been shown to target the transmembrane 4 L six family member 5 (TM4SF5). nih.gov Specifically, these molecules were found to restore natural killer (NK) cell immune surveillance in hepatocarcinogenesis by targeting the linkage between TM4SF5 and signaling lymphocytic activation molecule family member 7 (SLAMF7). nih.gov

In other studies, isoxazole derivatives have been designed to act as selective allosteric ligands for nuclear receptors like RORγt, which are implicated in autoimmune diseases. dundee.ac.uk Furthermore, isoxazolo[5,4-d]pyrimidines have been developed as selective Toll-like receptor 7 (TLR7) agonists, demonstrating their potential to modulate the immune response. nih.gov

In Vitro and In Vivo Biological Evaluation Methodologies in Research

The biological evaluation of isoxazole derivatives involves a combination of in vitro and in vivo studies to assess their therapeutic potential.

In Vitro Evaluation:

Antimicrobial Activity: The antimicrobial potential of isoxazole compounds is extensively studied against a broad range of microorganisms, including bacteria and fungi. researchgate.net Methodologies such as the determination of Minimum Inhibitory Concentration (MIC) and the modified disk diffusion method are employed to predict their biofilm prevention potential. nih.gov

Antioxidant Activity: The scavenging activity of isoxazole derivatives against free radicals like DPPH is a common in vitro assay to determine their antioxidant potency. researchgate.netnih.gov

Enzyme Inhibition Assays: The inhibitory activity against enzymes such as lipase (B570770) and α-amylase is evaluated to explore their potential in treating conditions like obesity and diabetes. researchgate.netnih.gov

Cytotoxicity Assays: The cytotoxic properties of these compounds are tested against various human cancer cell lines using methods like the MTT colorimetric assay. clockss.org

In Vivo Evaluation:

Anti-inflammatory Activity: In vivo models such as carrageenan-induced paw edema and xylene-induced ear edema in rats are used to screen for anti-inflammatory activity. eijst.org.uk

Antioxidant Properties: The in vivo antioxidant capacity of promising compounds is evaluated in animal models, often by measuring the total antioxidant capacity (TAC) in treated animals. researchgate.netnih.gov

Research on Therapeutic Potential Areas Derived from Isoxazole Scaffolds

The versatility of the isoxazole scaffold has led to its exploration in a wide range of therapeutic areas. researchgate.netnih.gov Research has demonstrated the potential of isoxazole derivatives as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents, among others. researchgate.netresearchgate.net

Research on Antimicrobial Agents

The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Isoxazole derivatives have shown significant promise in this field. researchgate.netnih.gov

The antimicrobial activity of isoxazoles is influenced by the substituents on the heterocyclic ring. nih.gov For example, the introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to increase its antimicrobial activity. nih.gov

Research has focused on synthesizing and evaluating novel isoxazole derivatives for their activity against a spectrum of bacteria and fungi. Studies have shown that certain isoxazole derivatives exhibit noteworthy to moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, some derivatives have demonstrated significant activity against Staphylococcus aureus and Bacillus cereus. researchgate.net

Furthermore, the synthesis of water-soluble conjugates of isoxazoles with entities like amino acids and thiourea (B124793) has yielded compounds with high bacteriostatic effects. nih.gov Notably, compounds containing a 4-methoxyphenyl (B3050149) or 5-nitrofuran-2-yl substituent at the 3-position of the isoxazole ring have shown potent activity. nih.gov

The following table summarizes the antimicrobial research findings for select isoxazole derivatives:

Compound/Derivative ClassMicroorganism(s)Key FindingsReference(s)
6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole derivativesBacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaUrea and thiourea derivatives showed inhibition. Electron-withdrawing groups increased activity. nih.gov
4,5-dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole derivativesS. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicansIntroduction of the thiophene moiety increases antimicrobial activity. nih.gov
Isoxazole-thiourea/amino acid conjugatesEnterococcus durans, Bacillus subtilis, Rhodococcus qingshengii, Escherichia coliHigh bacteriostatic effect observed, particularly with 4-methoxyphenyl or 5-nitrofuran-2-yl substituents. nih.gov
3,5-diaryl isoxazole derivativesPathogenic strainsExhibited excellent antimicrobial activity. researchgate.net

Research on Anticancer Agents

The isoxazole core is a key feature in numerous compounds investigated for their anticancer properties. espublisher.comnih.gov These derivatives exert their effects through various mechanisms, including the induction of apoptosis, inhibition of crucial enzymes like topoisomerase and histone deacetylases (HDACs), and modulation of signaling pathways critical for cancer cell proliferation. nih.gov Research into 3,5-diaryl-4,5-dihydroisoxazoles, which are structurally related to this compound, has identified compounds with potent and selective cytotoxicity against cancer cells.

A notable example is the compound (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole (DHI1), an analogue where the iodophenyl group is replaced by a bromophenyl group. acs.orgacs.org DHI1 has demonstrated remarkable selectivity for leukemia cell lines (Jurkat and HL-60) while exhibiting minimal toxicity to noncancerous cells. acs.orgacs.org This compound was found to inhibit the migration and invasiveness of leukemia cells by disrupting actin filaments and inducing cell cycle arrest. acs.org Specifically, it caused arrest at the G2/M phase in both Jurkat and HL-60 cells and an S phase arrest in HL-60 cells, affecting key cell cycle regulatory proteins like p21, Cyclin B1, and Cdc2. acs.org

Another study focused on (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester (ISO-1), which was shown to inhibit the epithelial-to-mesenchymal transition (EMT) in nasopharyngeal carcinoma by targeting the TGF-β/Smad4 signaling pathway. nih.gov Furthermore, research on 5-(thiophen-2-yl)isoxazoles identified a derivative, TTI-6, with potent activity against the MCF-7 breast cancer cell line (IC₅₀ = 1.91 μM) through inhibition of the estrogen receptor alpha (ERα). nih.gov These findings underscore the potential of the 5-arylisoxazole scaffold as a template for developing novel anticancer agents. The high anticancer activity of the 4-bromophenyl analogue suggests that the 4-iodophenyl counterpart could exhibit similar or potentially enhanced potency due to the properties of the iodine atom.

Antiproliferative Activity of a 5-(4-Bromophenyl)isoxazole Analogue (DHI1)

Cell LineCancer TypeIC₅₀ (μM)Reference
JurkatLeukemia2.1 ± 0.3 acs.orgacs.org
HL-60Leukemia2.5 ± 0.2 acs.orgacs.org
MCF-7Breast> 50 acs.orgacs.org
HCT-116Colon> 50 acs.orgacs.org
HeLaCervical> 50 acs.orgacs.org
A549Lung> 50 acs.orgacs.org
Bj-5taNon-cancerous Fibroblast> 50 acs.orgacs.org
MCF-10ANon-cancerous Breast Epithelial> 50 acs.orgacs.org

Research on Anti-inflammatory Agents

Isoxazole derivatives are well-established as potent anti-inflammatory agents, with several compounds developed as selective inhibitors of cyclooxygenase-2 (COX-2). ymerdigital.comnih.gov The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a major goal of anti-inflammatory drug design to avoid the gastrointestinal side effects associated with non-selective COX inhibitors. The diaryl heterocyclic structure, where a central heterocyclic ring is substituted with two phenyl groups, is a common feature of many selective COX-2 inhibitors, including the isoxazole-based drug valdecoxib. nih.gov

Research into a series of 4,5-diphenyl-4-isoxazolines revealed potent and selective COX-2 inhibitory activity. nih.gov One of the most active compounds, 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline, displayed an IC₅₀ value of 0.004 μM against COX-2, demonstrating high selectivity over COX-1 (IC₅₀ = 258 μM). nih.gov The presence of a methylsulfonyl (MeSO₂) group on one of the phenyl rings was found to be crucial for this high selectivity, as it allows the molecule to fit into a secondary pocket of the COX-2 enzyme active site that is not present in COX-1. nih.gov

The structure of this compound fits the general diaryl heterocyclic pharmacophore. The 4-iodophenyl group can occupy the same position as the substituted phenyl rings in known COX-2 inhibitors. The anti-inflammatory activity of various 3,5-disubstituted isoxazoles has been confirmed in vivo using the carrageenan-induced rat paw edema model, where several derivatives showed activity comparable to the standard drug Diclofenac sodium. scholarsresearchlibrary.com This body of research strongly supports the investigation of this compound and its derivatives as a new class of selective COX-2 inhibitors for the treatment of inflammatory conditions.

COX-2 Inhibitory Activity of an Isoxazoline (B3343090) Analogue

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)Reference
2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline2580.00464500 nih.gov

Research on Neuroprotective and Neuromodulatory Agents

The isoxazole scaffold has been incorporated into various compounds targeting the central nervous system (CNS), demonstrating potential as both neuroprotective and neuromodulatory agents. nih.gov A significant area of research has been the development of selective antagonists for the dopamine (B1211576) D4 receptor, a target implicated in psychiatric disorders such as schizophrenia. acs.org

A close analogue, 5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole, was identified as a potent and selective antagonist of the human dopamine D4 receptor, with a Kᵢ value in the low nanomolar range. acs.org This compound exhibited over 500-fold selectivity for the D4 receptor compared to the D2 receptor, which is significant because D2 receptor antagonism is associated with undesirable motor side effects of classical antipsychotics. acs.org The high affinity and selectivity are attributed to the specific substitution pattern on the isoxazole and piperidine (B6355638) rings. Given the similar electronic properties and size of chlorine and iodine, this compound-based derivatives are promising candidates for developing highly selective D4 antagonists.

Beyond dopamine receptors, isoxazole derivatives have been explored as modulators of other key neurotransmitter systems. Isoxazole analogues of the natural product sazetidine-A were designed as selective partial agonists for the α4β2-nicotinic acetylcholine (B1216132) receptor (nAChR), a target for treating depression and nicotine (B1678760) addiction. nih.gov Additionally, isoxazole-4-carboxamide derivatives have been studied as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for synaptic plasticity and play a role in chronic pain transmission. mdpi.com

Receptor Binding Affinity of a 5-(4-Chlorophenyl)isoxazole Analogue

ReceptorKᵢ (nM)Selectivity (D2/D4)Reference
Dopamine D41.8>500-fold acs.org
Dopamine D2>1000

Other Emerging Biological Activities (e.g., Antidiabetic, Anti-tubercular, HDAC inhibition)

The versatility of the 5-arylisoxazole scaffold has led to its exploration in a range of other therapeutic areas.

Anti-tubercular Activity: Tuberculosis remains a major global health threat, and new drugs are urgently needed. nih.gov Research has shown that the substituents on the phenyl ring at the 5-position of the isoxazole core are critical for anti-tubercular potency. jrespharm.comtrdizin.gov.tr A study on isoxazole-appended dihydropyrazoles found that compounds containing a combination of halogen and methoxyl groups on the 5-phenyl ring exhibited potent activity against Mycobacterium tuberculosis, with MIC values as low as 0.1 µg/mL, which is superior to the standard drug isoniazid. jrespharm.comtrdizin.gov.tr This highlights the potential of this compound as a key building block for novel anti-tubercular agents.

Antidiabetic Activity: The isoxazole ring has been incorporated into flavonoid derivatives to create compounds with antidiabetic properties. nih.govnih.gov One such isoxazole derivative, C45, was found to significantly improve glucose consumption in insulin-resistant liver cells (HepG2) with a very potent EC₅₀ of 0.8 nM. nih.gov Its mechanism is believed to involve the activation of the AMPK signaling pathway, which leads to a reduction in key enzymes involved in glucose production. nih.gov In another study, a flavonoid derivative containing a 3-((3-(4-bromophenyl)isoxazol-5-yl)methoxy) moiety was synthesized and evaluated for its ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. nih.gov

HDAC Inhibition: Histone deacetylases (HDACs) are epigenetic enzymes that have become important targets for cancer therapy. nih.govnih.gov A novel hydrazide inhibitor, UF010, which features a 4-bromophenyl group as a linker, showed exquisite potency for class I HDACs, particularly HDAC2 and HDAC3. nih.gov The bromine atom is thought to act as a "plug," contributing to the compound's affinity. nih.gov More directly, a compound named L17, which contains a 4-iodophenylamino group, was synthesized and evaluated as an HDAC inhibitor. nih.gov Although part of a larger, more complex structure, the inclusion of the specific 4-iodophenyl moiety in a series designed to target HDACs underscores its relevance in this field. The development of isoxazole-based HDAC inhibitors is also an active area of research, with some derivatives showing good potency. unimore.it

Emerging Biological Activities of Isoxazole Derivatives

ActivityKey FindingCompound/Derivative ClassReference
Anti-tubercularPotent activity (MIC = 0.1 µg/mL) against M. tuberculosis.Dihydropyrazoles with halogen/methoxy-substituted 5-phenylisoxazoles jrespharm.comtrdizin.gov.tr
AntidiabeticImproved glucose consumption (EC₅₀ = 0.8 nM) in IR-HepG2 cells.Isoxazole derivative C45 nih.gov
HDAC InhibitionPotent inhibitor of Class I HDACs (HDAC2, HDAC3).UF010 (Hydrazide with 4-bromophenyl linker) nih.gov

Radiochemistry and Nuclear Medicine Research Applications

Design and Synthesis of Radiolabeled 5-(4-Iodophenyl)isoxazole Analogs for Imaging (e.g., with 123I, 124I, 125I, 131I)

Iodination Strategies for Radiopharmaceutical Precursors

The synthesis of radioiodinated compounds like [¹²³I]-, [¹²⁴I]-, or [¹³¹I]-5-(4-iodophenyl)isoxazole typically proceeds via electrophilic or nucleophilic radioiodination of a stable, non-radioactive precursor. The most common approach involves the preparation of a precursor where the 4-position of the phenyl ring is substituted with a group that can be easily replaced by a radioiodine atom.

Electrophilic Iododestannylation and Iododeboration: A highly efficient and widely used strategy is the radio-iododestannylation of a trialkyltin precursor, such as 5-(4-(tributylstannyl)phenyl)isoxazole. nih.gov This precursor is synthesized from the corresponding bromo- or iodo-phenylisoxazole. The C-Sn bond is readily cleaved by an electrophilic radioiodine species, which is typically generated in situ by the oxidation of sodium [¹²³I]iodide or sodium [¹²⁴I]iodide using an oxidizing agent like Chloramine-T, Iodogen, or peracetic acid. nih.gov This method allows for the production of the radiotracer with high radiochemical yield and high specific activity.

A similar and increasingly popular method involves the use of boronic acid or boronic ester precursors (e.g., 5-(4-(pinacolatoboronyl)phenyl)isoxazole). nih.gov The C-B bond is also susceptible to electrophilic substitution with radioiodine, often mediated by a copper catalyst. rsc.org Boronate precursors are generally less toxic and more stable than their stannane (B1208499) counterparts, making them an attractive alternative. nih.gov

Nucleophilic Iodination: Nucleophilic radioiodination is another viable strategy, particularly for aromatic rings activated by electron-withdrawing groups. This might involve a diaryliodonium salt precursor, which can undergo isotopic exchange or direct nucleophilic attack by the radioiodide anion. While sometimes synthetically more challenging, this route can offer very high specific activities.

Radiosynthesis Protocols and Quality Control Methodologies

A typical radiosynthesis protocol for a compound like [¹²³I]this compound via the iododestannylation route would involve several key steps:

Preparation: A reaction vessel (e.g., a sealed vial) is coated with an oxidizing agent such as Iodogen.

Reaction: The tributylstannyl precursor, dissolved in a suitable organic solvent (like ethanol (B145695) or acetonitrile), is added to the vial, followed by the aqueous solution of Na[¹²³I]I. The reaction is allowed to proceed, often at room temperature or with gentle heating, for a short period (5-20 minutes).

Purification: After the reaction, the crude mixture contains the desired radiolabeled product, unreacted precursor, and radioiodide. Purification is almost universally accomplished using semi-preparative High-Performance Liquid Chromatography (HPLC). This separates the product from impurities, yielding a solution of the pure radiotracer.

Formulation: The collected HPLC fraction, typically in an organic solvent/water mixture, is then reformulated into a biocompatible solution for in vivo use, usually by removing the organic solvent via evaporation and redissolving the product in saline containing a small amount of ethanol or a solubilizing agent.

Quality Control (QC): Rigorous QC is essential to ensure the identity, purity, and safety of the final radiopharmaceutical product.

Radiochemical Purity: This is determined using analytical HPLC, which should show a single radioactive peak corresponding to the product. A secondary check is often performed using Thin-Layer Chromatography (TLC). rsc.org The radiochemical purity must typically exceed 95%.

Chemical Purity: The HPLC chromatogram (with a UV detector) is also used to confirm the absence of non-radioactive chemical impurities, especially the unreacted precursor.

Specific Activity: This crucial parameter, defined as the amount of radioactivity per mole of the compound (e.g., in Ci/µmol or GBq/µmol), is also determined from the HPLC data by comparing the radioactivity of the product peak with its mass, as determined from the UV detector signal against a standard curve.

ParameterMethodTypical Specification
Radiochemical Identity Co-elution with authentic standard on analytical HPLCRetention time matches standard
Radiochemical Purity Analytical HPLC, TLC> 95%
Specific Activity Analytical HPLC (UV and Radioactivity detectors)> 1 Ci/µmol at end of synthesis
Residual Solvents Gas Chromatography (GC)Within pharmacopeia limits

Application in Molecular Imaging Research (e.g., PET, SPECT)

Once synthesized and validated, radiolabeled this compound analogs can be used as molecular imaging agents. iaamonline.org The choice of isotope dictates the imaging modality.

SPECT Imaging: Using [¹²³I]this compound, SPECT can be employed to visualize the biodistribution of the tracer in vivo. Following administration, a gamma camera detects the 159 keV photons emitted by ¹²³I, allowing for the mapping of the tracer's concentration in different organs and tissues over time. This can provide valuable information on the pharmacokinetics of the molecule and its accumulation at specific target sites, such as tumors or regions of the brain, depending on the biological target of the isoxazole (B147169) moiety. rsc.org

PET Imaging: If labeled with the positron-emitter ¹²⁴I, the resulting [¹²⁴I]this compound can be used for PET imaging. PET offers higher sensitivity and spatial resolution than SPECT. The technique detects pairs of 511 keV gamma rays produced during positron-electron annihilation. Quantitative analysis of PET images allows for the accurate measurement of tracer uptake in tissues, often expressed as the Standardized Uptake Value (SUV). nih.gov This enables precise quantification of target density or receptor occupancy.

In preclinical research, these imaging studies are typically performed in animal models of disease to evaluate the potential of the isoxazole scaffold to target specific biological markers. For instance, if a particular this compound derivative shows high affinity for a receptor overexpressed in cancer, its radiolabeled version could be used to image tumors and monitor response to therapy. nih.govnih.gov

Development of Radioligands for Receptor Binding Studies

The isoxazole scaffold is a versatile pharmacophore known to interact with a variety of biological targets, including enzymes and receptors. nih.govnih.gov The development of a radiolabeled version of this compound, particularly with Iodine-125, provides a powerful tool for in vitro pharmacological research. nih.gov

[¹²⁵I]this compound can be used as a radioligand in competitive receptor binding assays. nih.gov These assays are fundamental for drug discovery and development. In a typical experiment, a tissue homogenate containing the receptor of interest is incubated with a fixed concentration of the [¹²⁵I]-labeled ligand and varying concentrations of a non-radioactive competitor drug. The amount of [¹²⁵I]ligand bound to the receptor is then measured.

By analyzing the displacement of the radioligand by the competitor, key pharmacological parameters can be determined:

Inhibition Constant (Ki): A measure of the affinity of the competitor drug for the receptor.

Receptor Density (Bmax): The total concentration of receptors in the tissue, determined through saturation binding experiments where increasing concentrations of the radioligand are used. nih.gov

Dissociation Constant (Kd): The affinity of the radioligand itself for the receptor. nih.gov

These studies are crucial for characterizing new drug candidates and for understanding the structure-activity relationships of the isoxazole scaffold. nih.govnih.gov For example, by systematically modifying the isoxazole or phenyl rings and measuring the effect on binding affinity, researchers can optimize the molecule for higher potency and selectivity for a desired biological target.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., DFT studies for electronic structure, reactivity predictions)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of novel compounds. For isoxazole (B147169) derivatives, DFT methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly employed to perform geometry optimization, which finds the lowest energy, most stable three-dimensional structure of the molecule. physchemres.orgresearchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, a range of electronic properties can be calculated:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. acs.org The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. physchemres.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. physchemres.org This is invaluable for predicting how the molecule will interact with other molecules, including biological receptors.

Global Reactivity Descriptors: Based on FMO energies, descriptors such as electronegativity (χ), chemical hardness (η), and softness (σ) can be calculated to quantify the molecule's reactivity. acs.org

While specific DFT studies on 5-(4-Iodophenyl)isoxazole are not widely published, the established methodologies for similar heterocyclic compounds confirm that these calculations can reliably predict its structural and electronic characteristics. acs.orgresearchgate.netexplorationpub.com

Table 1: Key Parameters from Quantum Chemical Calculations

ParameterDescriptionSignificance for this compound
Optimized GeometryThe lowest-energy 3D structure of the molecule.Provides foundational data on bond lengths and angles for further simulations. physchemres.org
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the tendency to donate electrons to an electrophile. acs.org
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons from a nucleophile. acs.org
HOMO-LUMO Gap (ΔE)The energy difference between HOMO and LUMO.A larger gap implies higher kinetic stability and lower chemical reactivity. physchemres.org
Molecular Electrostatic Potential (MEP)A 3D map of the electronic density.Identifies sites for electrophilic and nucleophilic attack, predicting intermolecular interactions. physchemres.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target protein. This method is extensively used to screen for potential drug candidates by estimating the binding affinity and analyzing the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. mdpi.comresearchgate.net For isoxazole derivatives, docking studies have been performed against a variety of biological targets, including:

Cyclooxygenase (COX) enzymes: To explore anti-inflammatory potential. nih.govacu.edu.in

Farnesoid X Receptor (FXR): A target for metabolic diseases. mdpi.com

Cytochrome P450 (CYP450) enzymes: To predict potential as anticancer agents. semanticscholar.org

Bacterial and Fungal Proteins: To investigate antimicrobial activity. researchgate.netnih.gov

Following docking, Molecular Dynamics (MD) simulations are often employed to refine the results. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. rsc.org This technique helps to assess the stability of the predicted binding pose and the conformational changes in both the ligand and the protein upon binding. mdpi.comresearchgate.net For instance, analyzing the root mean square deviation (RMSD) during an MD simulation can reveal how stable the ligand-receptor complex is over a period of nanoseconds. mdpi.com

Table 2: Examples of Molecular Docking and Dynamics Studies on Isoxazole Scaffolds

Target ProteinTherapeutic AreaComputational MethodKey FindingsReference
Farnesoid X Receptor (FXR)Metabolic DiseaseMolecular Docking & MD SimulationIdentified key hydrophobic interactions and conformational stability of isoxazole agonists in the FXR binding pocket. mdpi.com
COX-1/COX-2InflammationMolecular DockingPredicted binding modes and selectivity of isoxazole-carboxamide derivatives, correlating with in vitro inhibition data. nih.gov
Bacterial Proteins (e.g., E. coli DNA gyrase B)AntibacterialMolecular Docking & MD SimulationDemonstrated strong binding affinity and stability of isoxazole complexes within the active sites of bacterial enzymes. researchgate.net
Estrogen Receptor Alpha (ERα)Breast CancerMolecular Docking & MD SimulationSupported the mechanism of action for 5-(thiophen-2-yl)isoxazoles by showing stable interactions with the ERα receptor. rsc.org

In Silico Screening and Drug Design Methodologies

In silico screening involves the use of computational methods to search large databases or virtual libraries of compounds to identify molecules that are likely to have a desired biological activity. This compound can serve as a scaffold or a member of such a library for drug design purposes. The process often begins with pharmacophore modeling or QSAR (Quantitative Structure-Activity Relationship) studies of known active compounds to define the essential structural features required for activity.

Virtual screening can then be performed using methods like molecular docking to filter thousands of compounds against a specific protein target. tjpr.orgmdpi.com The isoxazole ring is a recognized pharmacophore in medicinal chemistry, and its derivatives are frequently included in screening libraries. nih.govrsc.org The 4-iodophenyl group on this compound is particularly interesting for drug design for two main reasons:

It provides a site for further chemical modification to explore structure-activity relationships (SAR).

The iodine atom can form halogen bonds, a type of non-covalent interaction that can enhance binding affinity and selectivity to a biological target.

Methodologies like ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also a crucial part of in silico drug design, helping to eliminate compounds with poor pharmacokinetic profiles early in the process. researchgate.netnih.gov

Prediction of Spectroscopic Signatures and Conformational Analysis

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. physchemres.orgresearchgate.net By comparing the calculated spectrum with the experimental one, researchers can confirm the molecular structure and the successful synthesis of the compound.

NMR Spectroscopy: It is also possible to compute Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C). researchgate.net These theoretical values serve as a reference to help assign the signals in the experimental NMR spectra. nih.gov

Conformational analysis is another critical computational task, especially for flexible molecules. This analysis aims to identify the different spatial arrangements (conformers) of a molecule and determine their relative energies. For this compound, this involves determining the preferred rotational angle between the phenyl ring and the isoxazole ring. The lowest-energy conformation is the most likely to be biologically active, and understanding the conformational landscape is essential for accurate molecular docking and pharmacophore modeling. researchgate.netresearchgate.net

Table 3: Predicted Spectroscopic and Conformational Data

Analysis TypeComputational MethodPredicted DataPurpose
Vibrational AnalysisDFT (e.g., B3LYP)IR and Raman frequencies and intensities.Aids in the interpretation of experimental spectra for structural verification. physchemres.org
NMR AnalysisDFT (e.g., GIAO method)¹H and ¹³C NMR chemical shifts.Helps in the assignment of peaks in experimental NMR data. researchgate.netnih.gov
Conformational AnalysisPotential Energy Surface ScanRotational energy barriers and low-energy conformers.Identifies the most stable 3D structure, which is crucial for docking and understanding biological activity. researchgate.net

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 5-(4-Iodophenyl)isoxazole. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The isoxazole (B147169) ring contains a single proton (H-4), which typically appears as a singlet in the aromatic region of the spectrum. For a closely related compound, 5-(4-bromophenyl)-3-phenylisoxazole, this proton signal is observed at approximately 6.83 ppm rsc.org. The protons on the 4-iodophenyl ring are expected to show a characteristic AA'BB' splitting pattern, appearing as two doublets due to their coupling with each other. The electron-withdrawing effect of the iodine atom and the isoxazole ring influences the chemical shifts of these aromatic protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the two carbons of the isoxazole ring (C-4 and C-5), the carbon atom attached to the iodine (C-I), and the other carbons of the phenyl ring. In similar structures like 5-(4-bromophenyl)-3-phenylisoxazole, the isoxazole carbons C-5 and C-4 appear around 169.2 ppm and 97.8 ppm, respectively rsc.org. The carbon atom bonded to the halogen (C-I) in the 4-iodophenyl ring is anticipated to have a chemical shift significantly different from the other aromatic carbons due to the heavy atom effect of iodine.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound.
NucleusPositionPredicted Chemical Shift (ppm)Multiplicity
¹HIsoxazole H-4~6.8-7.0Singlet
Aromatic H (ortho to I)~7.8-8.0Doublet
Aromatic H (meta to I)~7.5-7.7Doublet
¹³CIsoxazole C-5~169-171-
Isoxazole C-4~97-99-
Aromatic C-I~95-100-
Other Aromatic C~125-139-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₆INO), the exact molecular weight is 271.05 g/mol scbt.com. High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum gives valuable structural information. Upon ionization, the molecular ion ([M]⁺) of this compound will undergo characteristic fragmentation. The fragmentation of isoxazole rings often involves cleavage of the N-O bond followed by further rearrangements. Key fragments would likely include the loss of the iodine atom, and cleavage of the isoxazole ring, leading to ions corresponding to the 4-iodophenyl cation and other smaller fragments. Analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound.
m/zPredicted Fragment
271[C₉H₆INO]⁺ (Molecular Ion)
144[C₉H₆NO]⁺ (Loss of I)
203[C₆H₄I]⁺ (4-Iodophenyl cation)
116[C₈H₆]⁺ (Benzene with C₂H₂ fragment)

X-ray Crystallography for Solid-State Structure Determination

Structural studies on similar isoxazole derivatives have shown that the isoxazole ring is planar. The dihedral angle between the isoxazole ring and the attached phenyl ring is an important conformational feature. For instance, in the crystal structure of ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, the dihedral angle between the isoxazole and phenyl rings is reported to be as small as 1.76° and 5.85° in the two molecules of the asymmetric unit, indicating a nearly coplanar arrangement nih.govresearchgate.net. A similar planarity would be expected for this compound, which influences its electronic properties and crystal packing. The crystal packing is determined by intermolecular interactions, such as halogen bonding involving the iodine atom, which can be identified through crystallographic analysis.

Table 3: Expected Crystallographic Parameters for this compound (Hypothetical).
ParameterExpected Value/Information
Crystal SystemMonoclinic or Orthorhombic (Common for such molecules)
Space Groupe.g., P2₁/c or Pbca
Unit Cell DimensionsTo be determined
Dihedral Angle (Isoxazole-Phenyl)Expected to be small, indicating near co-planarity
Key Intermolecular InteractionsHalogen bonding, π-π stacking

Chromatographic Methods for Purification and Purity Analysis

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. A small spot of the compound is placed on a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The retention factor (Rf value) is a characteristic of the compound in that specific solvent system and can be used to identify it and assess the presence of impurities, which would appear as separate spots.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity assessment. The compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. A detector, often a UV-Vis spectrophotometer, records the elution of the compound as a peak. The purity of the this compound sample can be determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. HPLC can also be used on a larger scale for the purification of the compound.

Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the standard method. The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column to separate the desired compound from byproducts and unreacted starting materials. Fractions are collected and analyzed (often by TLC) to isolate the pure compound. For isoxazole derivatives, common eluents include mixtures of hexane (B92381) and ethyl acetate (B1210297) rsc.org.

Table 4: Typical Chromatographic Methods for this compound.
TechniqueStationary PhaseTypical Mobile PhasePurpose
TLCSilica Gel 60 F₂₅₄Hexane/Ethyl Acetate mixturesReaction monitoring, Purity check
Column ChromatographySilica Gel (230-400 mesh)Gradient of Hexane/Ethyl AcetatePurification
HPLCC18 Reverse-PhaseAcetonitrile/Water or Methanol/WaterPurity assessment, Quantitative analysis

Future Research Directions and Perspectives

Development of Sustainable and Green Synthetic Routes

The synthesis of isoxazole (B147169) derivatives has traditionally involved methods that can be harsh and environmentally taxing. preprints.orgelifesciences.org Consequently, a major thrust of future research is the development of greener, more sustainable synthetic protocols. This includes the use of eco-friendly solvents, catalysts, and energy sources.

Recent advancements have highlighted the potential of ultrasound-assisted synthesis and microwave irradiation as efficient and environmentally benign alternatives to conventional heating methods. preprints.orgelifesciences.orgnih.gov These techniques often lead to shorter reaction times, higher yields, and reduced energy consumption. preprints.orgelifesciences.orgnih.gov For instance, ultrasound has been successfully employed in the one-pot, three-component synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-one derivatives. preprints.org

Furthermore, the exploration of agro-waste-based catalysts, such as water extract of orange fruit peel ash (WEOFPA), presents a novel and sustainable approach. nih.gov These bio-based catalysts are inexpensive, readily available, and can be used in solvent-free conditions, aligning perfectly with the principles of green chemistry. nih.gov Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, also show promise for optimizing the synthesis of isoxazoline (B3343090) precursors. isef.net

Future efforts will likely focus on refining these green methodologies for the specific synthesis of 5-(4-Iodophenyl)isoxazole, aiming for high-yield, cost-effective, and environmentally responsible production.

Exploration of Novel Biological Targets and Therapeutic Applications

Isoxazole derivatives are known to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. nih.govmdpi.comresearchgate.net The presence of the 4-iodophenyl group in this compound offers a unique handle for further chemical modification and for potential interactions with biological targets. ontosight.ai

Current research has identified isoxazole-containing compounds as potential agents against various diseases. For example, some isoxazole derivatives have been investigated for their activity against the Zika virus. rsc.org Others have shown potential in targeting enzymes like carbonic anhydrases, which are implicated in various physiological processes. ontosight.ai The isoxazole scaffold is also a key component in several approved drugs, highlighting its therapeutic relevance. nih.gov

Future research will likely delve deeper into the specific biological targets of this compound and its derivatives. This will involve comprehensive screening against a wide array of enzymes, receptors, and other biomolecules to uncover novel therapeutic opportunities. The potential for developing new anticancer agents, antivirals, and treatments for neurodegenerative diseases remains a significant area of interest. nih.gov For instance, analogs of a related compound, ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate, have shown potential in modulating cognitive function in animal models of Alzheimer's disease.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

In the context of this compound, AI and ML can be employed in several key areas:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel isoxazole derivatives. researchgate.net This allows for the virtual screening of large compound libraries, prioritizing the synthesis of the most promising candidates.

Retrosynthetic Analysis: AI-powered tools can assist in planning the synthesis of complex molecules by proposing efficient and viable reaction pathways. youtube.com This can save significant time and resources in the laboratory.

Reaction Optimization: ML algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize product yield and purity. researchgate.net

De Novo Design: Generative AI models can design entirely new molecules with specific desired characteristics, potentially leading to the discovery of novel isoxazole-based drugs with enhanced efficacy and safety profiles. stanford.edu

Advancement of Radiochemical Methodologies for Theranostics

The iodine atom in this compound makes it an excellent candidate for radiolabeling, opening up possibilities in the field of theranostics. nih.gov Theranostics combines diagnostic imaging and targeted radionuclide therapy, allowing for both the visualization and treatment of diseases like cancer. thno.org

Radioisotopes of iodine, such as Iodine-123, Iodine-124, and Iodine-131, have well-established applications in nuclear medicine. nih.gov Iodine-123 is suitable for Single Photon Emission Computed Tomography (SPECT) imaging, while Iodine-124 is a positron emitter used in Positron Emission Tomography (PET). nih.gov Iodine-131 is a beta-emitter used for therapeutic purposes. nih.gov

Future research will focus on developing efficient and reliable methods for radiolabeling this compound and its derivatives with these isotopes. This will involve optimizing reaction conditions to achieve high radiochemical yields and specific activities. mdpi.com The development of "click chemistry" approaches, which are highly efficient and biocompatible, is a promising avenue for the radiolabeling of biomolecules. acs.orgmdpi.com

Once radiolabeled, these compounds can be evaluated as imaging agents to determine their biodistribution and tumor-targeting capabilities. If a compound shows preferential accumulation in tumor tissue, its therapeutic counterpart, labeled with a therapeutic radioisotope, can be developed for targeted cancer therapy. nih.govthno.org The 4-(p-iodophenyl)butyric acid moiety has already been explored as an albumin-binding entity to improve the pharmacokinetic profile of radiolabeled peptides, suggesting a potential strategy for enhancing the tumor uptake of radiolabeled this compound derivatives. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(4-Iodophenyl)isoxazole?

The synthesis of isoxazole derivatives typically involves cycloaddition reactions. For example, hypervalent iodine reagents (e.g., PIFA) can induce [3+2] cycloaddition between nitrile oxides and alkynes, as demonstrated in the synthesis of structurally similar compounds like 5-(4-Methoxyphenyl)-3-phenylisoxazole . Key steps include:

  • Using 4-iodobenzaldehyde oxime as a precursor.
  • Optimizing reaction conditions (solvent, temperature, catalyst) to enhance regioselectivity.
  • Purification via column chromatography for high-purity yields.
    This method is adaptable to this compound by substituting the alkyne and nitrile oxide precursors with iodophenyl-containing analogs.

Q. How can structural characterization of this compound be performed?

Structural validation requires a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1^1H and 13^13C spectra to confirm substitution patterns and aromatic proton environments .
  • X-ray Crystallography: Resolve the crystal structure to determine bond lengths, angles, and substituent orientations. For example, in 4-(4-chlorophenyl)-5-phenylisoxazole, crystallography revealed steric effects influencing bond elongation (C2-C9: 1.359 Å vs. 1.337 Å in analogs) .
  • Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural variations (e.g., substituent position) impact the biological activity of this compound?

Substituent position significantly affects enzyme inhibition. For instance:

  • Glutathione Reductase (GR) Inhibition: 3-(4-Chlorophenyl)isoxazole (IC50_{50} = 0.059 μM) is twice as potent as its 5-substituted counterpart (IC50_{50} = 0.107 μM) due to steric and electronic interactions with the enzyme active site .
  • Structure-Activity Relationship (SAR): The iodine atom’s electronegativity and van der Waals radius in this compound may enhance binding affinity compared to chloro or fluoro analogs. Computational docking studies are recommended to validate this hypothesis .

Table 1: Inhibition Data for Isoxazole Derivatives

CompoundEnzymeIC50_{50} (μM)Inhibition Type
3-(4-Chlorophenyl)isoxazoleGR0.059Uncompetitive
5-(4-Fluorophenyl)isoxazoleGR0.112Semi-competitive
3-(4-Bromophenyl)isoxazoleGST0.099Competitive

Q. What experimental designs are optimal for evaluating enzyme inhibition kinetics?

  • Enzyme Assays: Use purified human erythrocyte-derived GR and GST enzymes to measure activity spectrophotometrically (e.g., NADPH oxidation for GR) .
  • Kinetic Parameters: Calculate KiK_i (inhibition constant) and determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots. For example, 3-(4-chlorophenyl)isoxazole exhibited Ki=0.011±0.002K_i = 0.011 \pm 0.002 μM for GR .
  • Control Experiments: Compare with isoxazole (IC50_{50} = 0.263 μM for GR) to assess relative potency .

Q. How can computational methods enhance the study of this compound’s photodissociation dynamics?

Molecular dynamics (MD) and density functional theory (DFT) simulations can elucidate dissociation pathways. For isoxazole, double photoionization studies revealed fragmentation into C2_2H2_2N+^+ and CO+^+ ions, influenced by ring strain and heteroatom positions . Apply similar methods to predict fragmentation patterns and stability under UV irradiation.

Methodological Challenges and Solutions

Q. How can researchers address contradictions in inhibition data across studies?

  • Reproducibility Checks: Standardize enzyme sources (e.g., human erythrocyte vs. recombinant) and assay conditions (pH, temperature).
  • Structural Validation: Confirm compound purity and stereochemistry via crystallography or advanced NMR techniques .
  • Meta-Analysis: Compare datasets from multiple studies (e.g., vs. 6) to identify trends or outliers.

Q. What strategies optimize biological activity while minimizing toxicity?

  • Derivatization: Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility and reduce off-target effects. For example, 5-(Hydroxymethyl)-3-(o-tolyl)isoxazole showed enhanced bioavailability .
  • In Silico Screening: Use tools like molecular docking to predict interactions with non-target proteins (e.g., cytochrome P450 enzymes).

Emerging Research Directions

Q. Can this compound serve as a scaffold for anticancer agents?

Isoxazole derivatives inhibit HSP90, a molecular chaperone implicated in cancer. For example, NVP-AUY922 (a 3,4,5-trisubstituted isoxazole) is a potent HSP90 inhibitor . Future work could explore iodophenyl-substituted analogs for enhanced blood-brain barrier penetration or reduced resistance.

Q. How do steric effects influence the crystallographic parameters of iodophenyl-substituted isoxazoles?

In 4-(4-chlorophenyl)-5-phenylisoxazole, steric hindrance elongated the C2-C9 bond (1.359 Å vs. 1.337 Å in smaller substituents) . Similar effects are expected in this compound due to iodine’s larger atomic radius. Synchrotron X-ray studies are recommended for high-resolution structural analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.